Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound you’re asking about seems to be a spirocyclic compound. Spirocyclic compounds are becoming key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is unique and allows them to interact with a wide range of receptors . This has resulted in significant interest in developing efficient methods to prepare spiro compounds .Chemical Reactions Analysis
In the synthesis of a related spirocyclic oxindole analogue, key reactions include dianion alkylation, cyclization, and demethylation .Scientific Research Applications
Fluorescence Sensor
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles], a similar compound to the one , has been used as a selective fluorescence sensor for the detection of Hg 2+ . This application is particularly useful in environmental monitoring and biochemistry .
Synthesis of Bioactive Organic Compounds
The synthesis of spirooxindole derivatives, which are bioactive organic compounds, is an intense research area in organic synthesis . These derivatives have a distinctive place in organic and medicinal chemistry .
Green Chemistry
The synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] derivatives is performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This methodology aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly solvents and reaction conditions .
Drug Discovery
Spiro compounds, including spirocyclic oxindole analogues, are key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Efficient Synthetic Pathways
An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid has been described . This approach involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .
Exploration of New Avenues in Drug Discovery
The synthesis of unique spiro[indoline-2,3’-piperidine] derivatives through intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines provides access to new chemical space of spirocycles . This could be useful for exploring new avenues of research in drug discovery .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUATKFQCAMJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate |
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